N-cyclopropyl-2-hydroxy-N-methylacetamide
Overview
Description
“N-cyclopropyl-2-hydroxy-N-methylacetamide” is a chemical compound with the molecular formula C6H11NO2 . It is also known by its other name, "Acetamide, N-cyclopropyl-2-hydroxy-N-methyl-" .
Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-2-hydroxy-N-methylacetamide” consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 129.16 .Scientific Research Applications
Conformational Restriction of Biologically Active Compounds
The cyclopropane ring serves as a structural motif to restrict the conformation of biologically active molecules, enhancing their activity and facilitating the investigation of their bioactive conformations. For instance, the development of chiral cyclopropanes as conformationally restricted analogues of histamine demonstrates the potential of incorporating a cyclopropane unit to explore bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Hydrolysis Mechanism in High-Temperature Water
N-methylacetamide (NMA) has been used as a model compound to study the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water, revealing the process's pH dependence and the significant effect of substituent size on the hydrolysis rate (Duan, Dai, & Savage, 2010).
Infrared Spectrum Analysis
The density functional theory quantum chemistry method has been applied to calculate the independent infrared spectrum of N-methylacetamide components, helping to analyze the contribution of each component to amide I, II, and III bands. This research aids in understanding the formation of the amide infrared spectrum, with implications for organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
Synthetic Applications
Cyclopropylamines, including those related to N-cyclopropyl-2-hydroxy-N-methylacetamide, have shown utility as synthetic intermediates. Their synthesis via Ti-mediated coupling and their application in preparing constrained amino acid derivatives underscore their versatility in organic synthesis (Joosten, Vasse, Bertus, & Szymoniak*, 2008).
properties
IUPAC Name |
N-cyclopropyl-2-hydroxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7(5-2-3-5)6(9)4-8/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKGTIZDYXJDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-hydroxy-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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